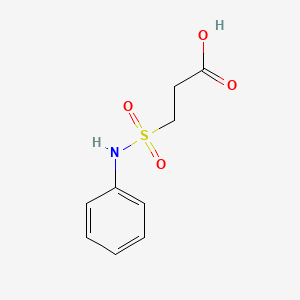

3-(phenylsulfamoyl)propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Phenylsulfamoyl)propanoic acid is a compound that is related to various research areas, including synthetic chemistry and biological activity. Although the provided papers do not directly discuss 3-(phenylsulfamoyl)propanoic acid, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties. These insights can be extrapolated to understand the characteristics of 3-(phenylsulfamoyl)propanoic acid.

Synthesis Analysis

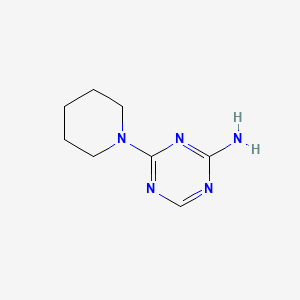

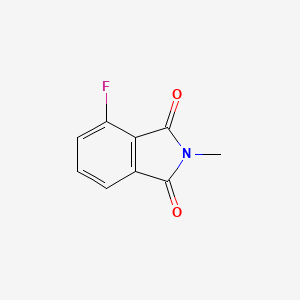

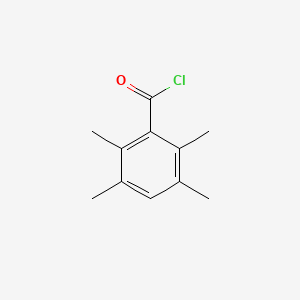

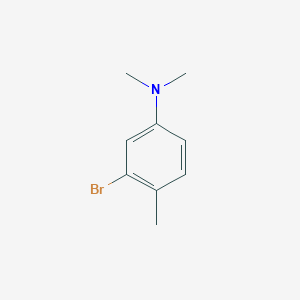

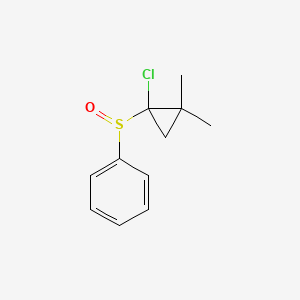

The synthesis of related compounds involves multiple steps, including imination, coupling reactions, and the use of reagents such as O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents (PhINSO2R) . For example, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives is achieved through the imination of sulfoxide methyl 3-(penylsulfinyl)propanoate . Additionally, analogs of 3-(2-Aminocarbonylphenyl)propanoic acid are synthesized to improve in vitro and in vivo potencies, indicating the importance of side chain optimization in the synthesis of bioactive compounds .

Molecular Structure Analysis

The molecular structures of related compounds are confirmed using various spectroscopic techniques such as IR, 1H, and 13C NMR spectroscopy . These techniques provide detailed information about the molecular geometry, bond lengths, and bond angles, which are crucial for understanding the behavior of these compounds .

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by their molecular structure. For instance, the intramolecular cyclization of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones can lead to different products depending on the reaction conditions, demonstrating the ambident-like reactivity of the ketone form . This suggests that 3-(phenylsulfamoyl)propanoic acid may also exhibit diverse reactivity under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure and synthesis. For example, the separation of stereoisomers of a related compound by reverse phase high-performance liquid chromatography indicates the importance of stereochemistry in the physical properties of these molecules . Furthermore, the antioxidant and antimicrobial activities of certain derivatives highlight the potential biological relevance of these compounds .

Aplicaciones Científicas De Investigación

Anticancer Potential

Cinnamic acid derivatives, which share structural similarities with 3-(phenylsulfamoyl)propanoic acid, have been extensively studied for their anticancer properties. These compounds, including various cinnamoyl acids, esters, amides, and hydrazides, have shown significant antitumor efficacy across different cancer types. Their chemical versatility allows for multiple reactive sites, making them suitable for medicinal research as both traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Effects on Metabolic Disorders

Phenolic acids like chlorogenic acid (CGA) have demonstrated a broad spectrum of biological and pharmacological effects, including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. These effects suggest that 3-(phenylsulfamoyl)propanoic acid and similar compounds could have potential applications in managing and treating metabolic-related disorders such as diabetes, cardiovascular diseases, and obesity (Naveed et al., 2018).

Drug Delivery Systems

The development of pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules has been a focus for enhancing drug delivery mechanisms. Such systems are designed for targeted delivery and controlled release of drugs in response to specific physiological conditions, indicating potential applications for compounds like 3-(phenylsulfamoyl)propanoic acid in creating more effective and targeted therapeutic strategies (Sato et al., 2011).

Safety and Hazards

Direcciones Futuras

The oxidation product of 3-(4-hydroxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, has been reported to exhibit an irreversible antiproliferative effect against human cancer cell lines as well as high antiradical activity toward stable free radicals . This suggests potential future directions for research into the medicinal applications of similar compounds like 3-(phenylsulfamoyl)propanoic Acid.

Mecanismo De Acción

Target of Action

This compound is a derivative of 2-phenylpropanoic acid , which is known to interact with various enzymes and receptors in the body

Mode of Action

It is likely that it interacts with its targets in a similar manner to other phenylpropanoic acid derivatives .

Biochemical Pathways

For instance, 3-phenylpropionic acid has been found to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway . It also promotes myotube hypertrophy via the Foxo3/NAD+ signaling pathway .

Result of Action

Similar compounds like 3-phenylpropionic acid have been found to have beneficial effects on muscle mass increase and myotubes hypertrophy .

Propiedades

IUPAC Name |

3-(phenylsulfamoyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c11-9(12)6-7-15(13,14)10-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRCRWSSMXOTTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427684 |

Source

|

| Record name | 3-(anilinosulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61759-00-0 |

Source

|

| Record name | 3-(anilinosulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)

![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)